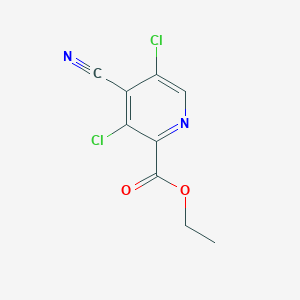

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate

Description

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a pyridine derivative characterized by a trifunctional substitution pattern: two chlorine atoms at positions 3 and 5, a cyano group at position 4, and an ethyl carboxylate ester at position 2. This compound is of significant interest in medicinal and agrochemical research due to its structural complexity, which enables diverse reactivity. Its ester group further allows derivatization into carboxylic acids or amides, expanding its utility in drug design .

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDKAYLLFNQOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182564 | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296172-36-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2,3,6-Trichloropyridine

Methodology:

The initial step involves chlorinating 2,3,6-trichloropyridine to selectively introduce chlorine atoms at the 3 and 5 positions, yielding 3,5-dichloro-2,6-dichloropyridine derivatives. This is achieved via controlled electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide in the presence of catalysts such as ferric chloride or iron powder, under temperature-controlled conditions to prevent over-chlorination.

- The patents specify that raw material 2,3,6-trichloropyridine is dissolved in acetic acid, with catalysts like molybdenum sesquioxide or tungsten acid, facilitating chlorination at specific positions with high regioselectivity.

Data Table 1: Chlorination Conditions

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Molybdenum sesquioxide / Tungsten acid | |

| Chlorinating agent | Chlorine gas / N-chlorosuccinimide | |

| Solvent | Acetic acid | |

| Temperature | 50-80°C | |

| Yield | >90% |

Oxidation to Nitrogen Oxides

Methodology:

The chlorinated intermediate undergoes oxidation using hydrogen peroxide in acetic acid, converting the chloropyridine to the corresponding nitrogen oxides. This step is crucial for activating the molecule for subsequent cyanogenation.

- The patents describe adding hydrogen peroxide dropwise to a solution of chloropyridine in acetic acid, with catalyst assistance, maintaining reaction temperatures around 50-70°C to optimize yield and minimize side reactions.

Data Table 2: Oxidation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | Hydrogen peroxide (1.1–1.3 mol per mol of chloropyridine) | |

| Solvent | Acetic acid | |

| Temperature | 50-70°C | |

| Yield | ~92% |

Cyanogenation to Form Cyanopyridine Derivatives

Methodology:

The nitrogen oxides are dissolved in dimethylformamide (DMF), then reacted with cyanogen sources such as cyanogen bromide or cyanogen chloride, facilitated by heating and stirring. This introduces the nitrile group at the 4-position, forming 2-cyano-3,5-dichloropyridine derivatives.

- Cyanogenation is performed under controlled conditions to prevent overreaction, with ethyl alcohol used for recrystallization to purify the product.

Data Table 3: Cyanogenation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Cyanogen source | Cyanogen bromide / chloride | |

| Solvent | DMF | |

| Temperature | 80-100°C | |

| Reaction time | 4-6 hours | |

| Yield | ~90% |

Deoxygenation with Phosphorus Trichloride

Methodology:

The nitrile intermediate undergoes deoxygenation by treatment with phosphorus trichloride (PCl₃), which removes oxygen functionalities, converting nitriles into chlorinated pyridine derivatives.

- The process involves heating the mixture, then adding ice water to precipitate the deoxygenated product, which is filtered and washed.

Data Table 4: Deoxygenation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Phosphorus trichloride | |

| Temperature | 80-100°C | |

| Quenching | Ice water | |

| Yield | ~85% |

Hydrolysis to Ethyl 3,5-Dichloro-4-cyanopyridine-2-carboxylate

Methodology:

The nitrile is hydrolyzed in ethanolic sodium hydroxide solution, converting the nitrile to the corresponding carboxylate ester. The pH is adjusted to 2-3 to precipitate the final product.

- The hydrolysis is performed under reflux, with careful pH control to optimize yield and purity. The product is isolated via filtration and drying.

Data Table 5: Hydrolysis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Base | Sodium hydroxide | |

| Solvent | Ethanol | |

| pH | 2-3 | |

| Temperature | Reflux (~78°C) | |

| Yield | >91% |

Summary of Optimized Conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic substitution: Substituted pyridines.

Hydrolysis: 3,5-dichloro-4-cyanopyridine-2-carboxylic acid.

Reduction: 3,5-dichloro-4-aminopyridine-2-carboxylate.

Scientific Research Applications

Chemistry

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active compounds. Its ability to form derivatives that interact with biological systems makes it valuable for drug discovery.

Medicine

The compound has shown promise in medicinal chemistry for developing pharmaceuticals targeting specific enzymes or receptors. Its structural features allow for interactions that could lead to therapeutic effects.

Industry

In industrial applications, this compound is utilized in producing agrochemicals and specialty chemicals. Its reactivity allows for the design of compounds with specific functionalities needed in agricultural applications.

Table 1: Chemical Reactions and Products

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, primary amines | Substituted pyridines |

| Hydrolysis | HCl or NaOH | 3,5-Dichloro-4-cyanopyridine-2-carboxylic acid |

| Reduction | Pd/C or LiAlH₄ | 3,5-Dichloro-4-aminopyridine-2-carboxylate |

| Activity Type | Description | Potential Applications |

|---|---|---|

| Enzyme Inhibition | May inhibit specific enzymes | Drug development |

| Receptor Interaction | Potential interactions with receptors | Therapeutic applications |

| Synthesis of Derivatives | Formation of biologically active derivatives | Research in pharmacology |

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the cyano and ester groups allows for interactions with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds are tabulated below:

| Compound Name | CAS No. | Key Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 65416-85-5 | Boc-protected amino, thieno ring fused to pyridine | 0.86 | Thieno ring replaces pyridine; amino vs. cyano substituents; reduced aromaticity |

| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 25913-34-2 | Benzyl group, tetrahydrothieno ring | 0.60 | Saturated thieno ring; benzyl substituent; lacks electron-withdrawing groups |

| Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 193537-14-3 | Benzyl, phenyl, dual ester groups | 0.59 | Non-aromatic dihydropyridine core; dual esters; no halogen/cyano groups |

| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 72965-16-3 | Amino, isopropyl on thiophene ring | 0.69 | Thiophene vs. pyridine core; isopropyl substituent; no halogens/cyano |

Structural and Electronic Analysis

Core Heterocycle: The pyridine ring in the target compound provides aromaticity and planar geometry, facilitating π-π stacking interactions in biological systems. In contrast, thieno- or dihydropyridine analogs (e.g., CAS 65416-85-5) exhibit reduced aromaticity, altering their electronic profiles and reactivity .

Substituent Effects: The 3,5-dichloro-4-cyano pattern creates a strong electron-deficient environment, enhancing susceptibility to nucleophilic attack at position 2 or 6. Comparatively, amino-substituted analogs (e.g., CAS 72965-16-3) are electron-rich, favoring electrophilic substitution or hydrogen bonding .

Functional Group Diversity: The ethyl carboxylate group in the target compound allows facile hydrolysis to carboxylic acids, a feature absent in non-ester analogs like dihydropyridines (e.g., CAS 193537-14-3). This property is critical for prodrug design .

Biological Activity

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development and other fields.

This compound features a pyridine ring substituted with two chlorine atoms, a cyano group, and an ester functional group. This unique arrangement imparts distinct reactivity and biological activity. The compound can undergo various chemical reactions including:

- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles such as amines.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction : The cyano group can be reduced to an amine.

These reactions allow for the synthesis of various derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the cyano and ester groups enables interactions with various biological targets, potentially leading to therapeutic effects. In particular, studies suggest that this compound may inhibit certain enzymes or modulate receptor activity, which can influence cellular pathways involved in disease processes.

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF7 breast cancer cells by promoting the release of cytochrome c from mitochondria, thereby activating the mitochondrial apoptotic pathway .

Inhibition of Enzymatic Activity

The compound has also been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions may lead to altered metabolic pathways that can either enhance or inhibit drug efficacy.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related pyridine derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated significant inhibition of COX-2 activity, suggesting potential applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Cytotoxicity Assessment : A study evaluated the compound's efficacy against a panel of human cancer cell lines. Results indicated substantial cytotoxic effects at varying concentrations, correlating with structural modifications of the compound .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and various enzymes revealed its potential as an enzyme inhibitor. Specifically, it was found to modulate the activity of cytochrome P450 enzymes.

- In Vivo Studies : Preliminary in vivo data from murine models indicated that certain derivatives of this compound could suppress tumor growth effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-chloro-4-cyanopyridine-2-carboxylate | Chlorine substitution | Moderate cytotoxicity |

| Mthis compound | Methyl substitution | Enhanced anticancer activity |

| Ethyl 4-cyano-3,5-dichloropyridine-2-carboxylate | Different positional substitution | Variable enzyme inhibition |

This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate, and how can intermediates be characterized?

- Methodology : Begin with a nucleophilic substitution or Suzuki-Miyaura coupling to introduce the cyano and chloro substituents on the pyridine ring. Use HPLC or GC-MS to monitor reaction progress. For intermediate characterization, employ / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as demonstrated in analogous ethyl carboxylates ) can confirm stereochemistry and regioselectivity.

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodology : Analyze the electron-withdrawing effects of the 3,5-dichloro and 4-cyano groups using density functional theory (DFT) calculations. Compare the Fukui functions and local softness indices (as per conceptual DFT ) to predict reactive sites. Experimental validation via Heck or Buchwald-Hartwig couplings can test computational predictions.

Q. What solvent systems are suitable for recrystallization, and how do they affect crystal packing?

- Methodology : Screen solvents (e.g., ethanol, acetonitrile, DCM/hexane) for solubility and crystallization efficiency. Analyze crystal structures via X-ray diffraction to assess hydrogen bonding (e.g., C=OH interactions) and π-stacking. Compare with analogous ethyl pyridinecarboxylates to identify trends in lattice stability.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodology : Conduct competitive NAS experiments with amines or alkoxides under controlled conditions. Use NMR (if fluorine analogs are synthesized) or kinetic isotope effects to probe transition states. Cross-reference with DFT-based activation energy calculations (e.g., B3LYP/6-31G* level ).

Q. What contradictions arise between experimental and computational data for this compound’s electronic properties?

- Methodology : Compare experimental UV-Vis spectra (λ for π→π* transitions) with time-dependent DFT (TD-DFT) results. Address discrepancies by adjusting exchange-correlation functionals (e.g., including exact exchange terms as in B3LYP ). Validate using polarizable continuum models (PCM) for solvent effects.

Q. How can the cyano group’s vibrational modes be distinguished from other substituents in spectroscopic analysis?

- Methodology : Perform IR and Raman spectroscopy with deuterated analogs. Assign peaks using computational vibrational frequency analysis (e.g., B3LYP/6-311++G(d,p) ). Compare to structurally similar compounds, such as ethyl 4-cyanopyridine derivatives .

Q. What strategies mitigate decomposition during high-temperature reactions (e.g., cycloadditions)?

- Methodology : Optimize reaction conditions via differential scanning calorimetry (DSC) to identify thermal stability thresholds. Use inert atmospheres (argon/nitrogen) and radical scavengers (e.g., BHT). Monitor degradation products via LC-MS and compare to thermal gravimetric analysis (TGA) data.

Data Analysis and Interpretation

Q. How should researchers resolve conflicting crystallographic data for polymorphic forms?

- Methodology : Perform Rietveld refinement on powder X-ray diffraction (PXRD) data to distinguish polymorphs. Compare unit cell parameters with single-crystal datasets (e.g., CCDC entries for ethyl pyridinecarboxylates ). Use Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What statistical methods validate reproducibility in synthetic yield optimization?

- Methodology : Apply design of experiments (DoE) with response surface methodology (RSM). Use ANOVA to assess factors (e.g., temperature, catalyst loading). Cross-validate with triplicate runs and report confidence intervals (95% CI).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.